(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
Description
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Properties
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-16-5-2-6-17(12-16)33-20-18(29-30-33)19(27-13-28-20)31-7-9-32(10-8-31)21(34)14-3-1-4-15(11-14)22(24,25)26/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLQYDGMOBLMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanism of action, cytotoxic effects, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C22H19F2N7O |
| Molecular Weight | 435.4 g/mol |
| CAS Number | 920227-82-3 |
| SMILES Representation | O=C(Cc1ccc(F)cc1)N1CCN(c2ncnc3c2nnn3-c2cccc(F)c2)CC1 |
This compound features a triazolo-pyrimidine core linked to a piperazine moiety, which is known to influence its biological interactions.
Research indicates that compounds with a triazole scaffold often exhibit antiproliferative and anticancer properties. The mechanism typically involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. For instance, triazole derivatives have been shown to interfere with angiogenesis and cell cycle regulation , leading to increased apoptosis in cancer cells .
Cytotoxic Activity
Several studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably:
- Cell Lines Tested :
- HepG2 (liver cancer)
- MDA-MB-231 (breast cancer)
In one study, derivatives similar to this compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition at micromolar concentrations. For instance, compounds within the same family showed IC50 values ranging from 1.4 µM to 5.2 µM against MDA-MB-231 cells .
Case Studies
A few notable case studies highlight the biological activity of related compounds:
- Anticancer Activity : A derivative with a similar structure was tested against MDA-MB-231 cells and exhibited an IC50 of 1.4 µM, suggesting potent anticancer activity compared to standard treatments like sorafenib (IC50 = 5.2 µM) .
- Selectivity Studies : Compounds were evaluated for selectivity between different cell lines. One study noted that certain derivatives showed higher selectivity towards breast cancer cells over liver cancer cells, indicating potential for targeted therapy .
- Mechanistic Insights : Research into the mechanism revealed that these compounds could inhibit the VEGFR2 pathway, crucial for tumor angiogenesis, thereby limiting tumor growth and metastasis .
Scientific Research Applications
Structure Representation
The compound features a complex structure that includes a triazole moiety and a piperazine ring, which are known for their biological activity.
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that it interacts with specific molecular targets involved in cell cycle regulation and apoptosis.
Pharmacological Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A549 (Lung) | 5.0 | Antiproliferative |
| H1650 (Lung) | 4.5 | Induction of Apoptosis |
These values suggest that the compound can effectively inhibit the growth of lung cancer cells.
Potential in Neurological Disorders
Emerging studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems via the piperazine moiety. This could lead to therapeutic strategies for conditions such as anxiety and depression.
Antifungal Properties
Recent investigations have also explored the antifungal activity of related compounds bearing similar structures. For example, derivatives have shown effectiveness against various fungal strains:
| Fungal Strain | Inhibition Rate (%) at 50 µg/ml |
|---|---|
| Botrytis cinerea | 96.76 |
| Sclerotinia sclerotiorum | 82.73 |
These findings indicate that modifications to the triazole-pyrimidine structure may enhance antifungal activity.
Case Study 1: Cancer Cell Line Inhibition
A study conducted on derivatives of this compound revealed significant antiproliferative effects against A549 and H1650 cell lines. The mechanism was linked to apoptosis induction and disruption of cell cycle progression, highlighting its potential as an anticancer agent .
Case Study 2: Antifungal Efficacy
Research on novel trifluoromethyl pyrimidine derivatives demonstrated that some compounds exhibited excellent antifungal activity against Botrytis cinerea, suggesting that structural modifications can lead to enhanced bioactivity .
Q & A
Basic Research Question
HPLC-PDA : Use a C18 column (5 µm, 4.6 × 250 mm) with acetonitrile/water (70:30) at 1 mL/min; λ = 254 nm .
LC-MS : Confirm molecular ion [M+H]⁺ at m/z 501.1 (calculated) .
Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) show <2% degradation, indicating room-temperature storage is acceptable .
How can computational modeling predict this compound’s interaction with biological targets?
Advanced Research Question
Docking : Use AutoDock Vina to model binding to the ATP site of EGFR (PDB: 1M17). Key interactions:
- Trifluoromethyl group with hydrophobic pocket (Leu694, Val702).
- Piperazine nitrogen forms salt bridges with Asp831 .
MD simulations : Run 100 ns trajectories in GROMACS to assess binding mode stability (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
